单乙基甘氨酰二甲苯胺盐酸盐

描述

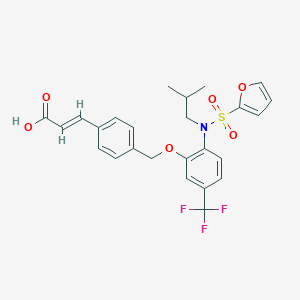

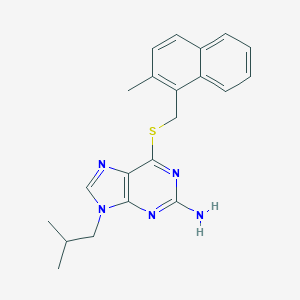

Monoethylglycinexylidide (MEGX) is an amino acid amide formed from 2,6-dimethylaniline and N-ethylglycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . MEGX is used as an indicator of hepatic function .

Synthesis Analysis

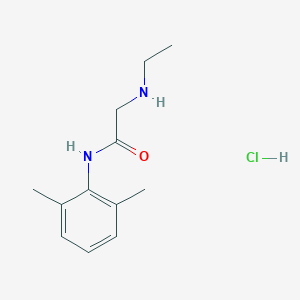

A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (MEGX) in serum . In the liver, lidocaine is de-ethylated by the cytochrome P450 system to MEGX, a metabolite that retains pharmacological and toxicological activity similar to LIDO, although less powerful .Molecular Structure Analysis

The molecular formula of MEGX is C12H18N2O . The molecular weight is 206.28 g/mol . The IUPAC name is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide . The hydrochloride salt of MEGX has a molecular formula of C12H19ClN2O and a molecular weight of 242.74500 .Chemical Reactions Analysis

The formation of MEGX from lidocaine involves oxidative N-deethylation . This process is carried out by liver cytochrome P450 enzymes .科学研究应用

肝功能检测

单乙基甘氨酰二甲苯胺 (MEGX) 是利多卡因的代谢产物,其形成在人体中由细胞色素 P450 酶 CYP3A4 催化。 利多卡因在肝脏中转化为 MEGX,导致了 MEGX 测试的开发,该测试测量血清 MEGX 浓度作为肝功能的实时测试 .

药代动力学

为药代动力学 (PK) 评价,开发了一种用于同时测定利多卡因、MEGX 和 GX(另一种代谢产物)的新型生物分析方法。 这涉及创建利多卡因及其代谢产物在给药后的 PK 模型,这对于理解药物在体内的行为至关重要 .

局部麻醉剂评估

MEGX 用于评估局部麻醉剂的吸收和功效。 通过测量利多卡因和 MEGX 的血清水平,研究人员可以比较不同麻醉剂配方应用于皮肤的表现 .

作用机制

Target of Action

Monoethylglycinexylidide (MEGX) is a metabolite of Lidocaine . It primarily targets sodium channels and glycine transporter 1 (GlyT1) . Sodium channels play a crucial role in the conduction of nerve impulses, while GlyT1 is responsible for controlling the synaptic glycine concentration .

Mode of Action

MEGX, similar to Lidocaine, acts by blocking sodium channels, thereby inhibiting the initiation and conduction of nerve impulses . This results in a numbing effect on the local tissues where the medication is applied . Additionally, MEGX inhibits GlyT1 function, reducing glycine uptake . This inhibition occurs at clinically relevant concentrations .

Biochemical Pathways

The formation of MEGX from Lidocaine involves the process of oxidative N-deethylation, which is carried out by liver cytochrome P-450 enzymes . This pathway leads to the production of MEGX, which then exerts its effects on sodium channels and GlyT1 .

Pharmacokinetics

The pharmacokinetics of MEGX is closely tied to that of its parent compound, Lidocaine. Lidocaine is completely absorbed following parenteral administration, with its rate of absorption depending on various factors such as the site of administration and the presence or absence of a vasoconstrictor agent . The terminal half-life of Lidocaine is approximately 3.78 hours . MEGX, being a metabolite of Lidocaine, follows similar pharmacokinetic principles .

Result of Action

The primary result of MEGX’s action is the induction of local anesthesia, owing to its ability to block sodium channels . By inhibiting GlyT1, MEGX also impacts the glycinergic system, which could contribute to its analgesic effects .

Action Environment

The action of MEGX is influenced by the environment within the body. For instance, the presence of liver cytochrome P-450 enzymes is crucial for the formation of MEGX from Lidocaine . Furthermore, the efficacy and stability of MEGX could potentially be affected by various physiological factors such as blood flow, tissue pH, and the presence of other substances that may interact with MEGX .

未来方向

生化分析

Biochemical Properties

Monoethylglycinexylidide hydrochloride interacts with cytochrome P-450 enzymes in the liver . These enzymes play a crucial role in the oxidative metabolism of the compound .

Cellular Effects

As a metabolite of Lidocain, it may share some of its parent compound’s effects on cells, such as local anesthetic action .

Molecular Mechanism

Monoethylglycinexylidide hydrochloride exerts its effects at the molecular level through interactions with cytochrome P-450 enzymes . These enzymes facilitate the oxidative metabolism of the compound, transforming it into its active form .

Metabolic Pathways

Monoethylglycinexylidide hydrochloride is involved in the metabolic pathway of Lidocain, undergoing oxidative N-deethylation by liver cytochrome P-450 enzymes .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXFVVHMUVBVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-94-4 | |

| Record name | Norlidocaine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)

![3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B537580.png)

![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)

![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)

![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)

![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)

![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)

![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)